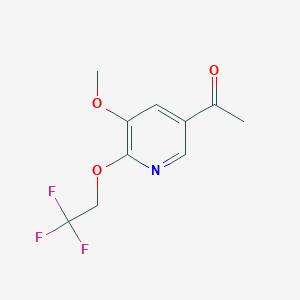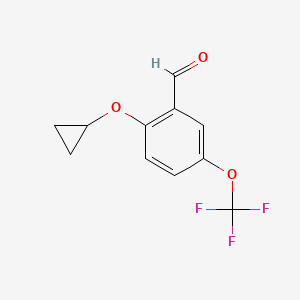
Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common route might include:
Formation of the pyridine ring: Starting with a chlorinated pyridine derivative, an acetyl group is introduced at the 5-position using Friedel-Crafts acylation.
Piperazine introduction: The chlorinated pyridine is then reacted with piperazine under nucleophilic substitution conditions.
Esterification: The carboxylic acid group is protected as a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: 5-Carboxy-3-chloro-pyridin-2-yl derivative.
Reduction: 5-(1-Hydroxyethyl)-3-chloro-pyridin-2-yl derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Explored as a ligand in coordination chemistry.
Biology
Pharmacological Studies: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Lacks the acetyl group.
4-(5-Acetyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Lacks the chlorine atom.
Uniqueness
The presence of both the acetyl and chlorine groups in Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H22ClN3O3 |
|---|---|
Molekulargewicht |
339.82 g/mol |
IUPAC-Name |
tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O3/c1-11(21)12-9-13(17)14(18-10-12)19-5-7-20(8-6-19)15(22)23-16(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
DILVWXJOTJGGKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[(1-methylpiperidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B8322512.png)

![7-Methyl-10-chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8322522.png)


![[(7R,9aS)-2-(5-fluoro-2-pyrimidinyl)octahydro-2H-pyrido[1,2-a]pyrazin-7-yl]methanol](/img/structure/B8322547.png)


![tert-butyl 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-ylcarbamate](/img/structure/B8322563.png)




